molecular formula C16H12N2O2 B2511552 3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one CAS No. 33333-60-7

3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B2511552
CAS No.: 33333-60-7
M. Wt: 264.284
InChI Key: LLSIEQLHMGACNA-UHFFFAOYSA-N
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Description

3’-Hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves the reaction of indole derivatives under specific conditions. One common method involves the use of hydrazones and dihydrofurans, where the reaction is carried out in Dowtherm A at temperatures above 160°C . The product is then purified through recrystallization from dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques could enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

3’-Hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific hydroxyl and carbonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-16(20,11-6-2-4-8-14(11)18-15)12-9-17-13-7-3-1-5-10(12)13/h1-9,17,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIEQLHMGACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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